1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring, a benzimidazole moiety, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chloromethylphenyl Group: The chloromethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chloro-2-methylbenzyl chloride and an aromatic compound.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of an intermediate compound to form the pyrrolidinone ring. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-(2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-(3-chloro-2-methylphenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Uniqueness
1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of both the chloromethylphenyl and isobutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-14(2)12-26-20-9-5-4-8-18(20)24-22(26)16-11-21(27)25(13-16)19-10-6-7-17(23)15(19)3/h4-10,14,16H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMNDOGRZTXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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